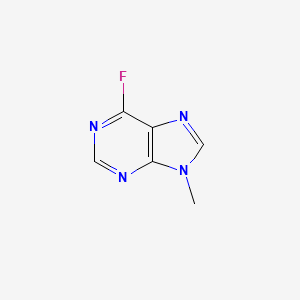

9H-Purine, 6-fluoro-9-methyl-

Description

Significance of Purine (B94841) Scaffolds in Chemical Biology and Medicinal Chemistry

Purines, heterocyclic aromatic compounds composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, are fundamental to all life. rsc.org Their derivatives, adenine (B156593) and guanine (B1146940), are essential building blocks of nucleic acids (DNA and RNA). rsc.orgnih.gov Beyond their role in genetics, purine derivatives are integral to cellular energy transfer (e.g., ATP), signaling pathways, and as coenzymes. rsc.orgontosight.ai This inherent biological relevance makes the purine scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govnih.gov Consequently, purine analogs are a rich source of bioactive molecules and have been successfully developed into a wide range of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. rsc.orgnih.gov

Historical Context of Fluorine Incorporation in Purine Structures

The introduction of fluorine into organic molecules, a field that gained significant momentum in the mid-20th century, has had a revolutionary impact on medicinal chemistry. nih.govtandfonline.com The unique properties of the fluorine atom—its small size (acting as a bioisostere of a hydrogen atom or a hydroxyl group), high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic modifications of drug candidates. researchgate.netoup.comsoci.org In the context of purine chemistry, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity or basicity of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions. researchgate.netmdpi.com Early work in the 1950s on fluorinated steroids demonstrated the profound effect of fluorine on biological activity, paving the way for the development of fluorinated nucleoside analogs for cancer and viral therapies. tandfonline.comresearchgate.net The development of fluorinating reagents like diethylaminosulfur trifluoride (DAST) in the 1970s further accelerated the synthesis of novel fluorinated compounds. soci.org

Role of Methylation in Purine Derivative Design

Methylation, the addition of a methyl (-CH3) group, is another critical tool in the medicinal chemist's arsenal. nih.govnyu.edu The so-called "magic methyl" effect refers to the often-dramatic improvement in a compound's properties upon the introduction of a single methyl group. nih.govjuniperpublishers.com Methylation can influence a molecule's lipophilicity, which affects its ability to cross cell membranes. juniperpublishers.com It can also introduce steric hindrance that can block metabolic pathways, thereby increasing the drug's half-life, or it can improve binding to a biological target by filling a hydrophobic pocket. nih.govjuniperpublishers.com In purine derivatives, methylation at different positions on the purine ring or on substituent groups can fine-tune the molecule's electronic and conformational properties, leading to enhanced potency and selectivity. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-9-methylpurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUSMAOAYYFSFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290335 | |

| Record name | 9H-Purine, 6-fluoro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-45-2 | |

| Record name | 9H-Purine, 6-fluoro-9-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine, 6-fluoro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Techniques for 9h Purine, 6 Fluoro 9 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity of atoms and the three-dimensional structure of molecules. For a molecule such as 9H-Purine, 6-fluoro-9-methyl-, a multi-nuclear NMR approach is essential for a comprehensive characterization.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of 9H-Purine, 6-fluoro-9-methyl-, the ¹H NMR spectrum is expected to show distinct signals for the protons on the purine (B94841) ring and the methyl group.

The aromatic region would feature signals for the C2-H and C8-H protons of the purine core. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent. The methyl group attached to the N9 position would appear as a distinct singlet in the aliphatic region of the spectrum. For comparison, in the related compound 6-chloro-9-methylpurine, the purine protons H-2 and H-8 appear at approximately 8.63 and 8.78 ppm, respectively, while the N-methyl protons resonate at 3.88 ppm in DMSO-d6 chemicalbook.com. It is anticipated that the chemical shifts for 6-fluoro-9-methyl-9H-purine would be in a similar range, with potential slight variations due to the different electronic effects of fluorine compared to chlorine.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-H | ~8.5 - 8.8 | Singlet |

| C8-H | ~8.7 - 9.0 | Singlet |

| N9-CH₃ | ~3.8 - 4.0 | Singlet |

¹³C NMR Spectral Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in 9H-Purine, 6-fluoro-9-methyl- will give rise to a distinct signal. The chemical shifts of the carbon atoms in the purine ring are sensitive to the presence of the electronegative nitrogen and fluorine atoms. The C6 carbon, being directly attached to the fluorine atom, is expected to show a significant downfield shift and exhibit coupling to the ¹⁹F nucleus (¹JC-F), resulting in a doublet. Other carbons in the purine ring will also show smaller couplings to the fluorine atom (nJC-F). The carbon of the N9-methyl group will appear in the aliphatic region.

¹⁹F NMR for Fluorine Atom Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals over a wide chemical shift range. For 9H-Purine, 6-fluoro-9-methyl-, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal may show couplings to nearby protons, particularly the C2-H and C8-H protons, providing additional structural information.

¹⁵N NMR for Nitrogen Atom Environments and Tautomeric Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, offers direct insight into the electronic structure of nitrogen atoms within the purine core. Each of the four nitrogen atoms in the purine ring of 9H-Purine, 6-fluoro-9-methyl- would have a characteristic chemical shift, which is highly sensitive to its chemical environment, including protonation states and involvement in hydrogen bonding. This technique is particularly valuable for studying tautomeric equilibria, although for 9-substituted purines, the tautomerism involving the imidazole (B134444) proton is fixed.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would establish the correlation between coupled protons. For this molecule, it would primarily confirm the lack of coupling between the isolated C2-H, C8-H, and N9-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link the C2-H and C8-H proton signals to their respective carbon signals and the N9-CH₃ proton signal to the methyl carbon signal.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing a fundamental verification of their elemental composition. This method determines the percentage by weight of each element present in a sample, which is then compared against the theoretically calculated percentages derived from the compound's molecular formula. For a compound such as 9H-Purine, 6-fluoro-9-methyl-, with a molecular formula of C₆H₅FN₄, this analysis is crucial for confirming its successful synthesis and purity.

Detailed research findings from the seminal work on the synthesis of 6-fluoro-9-methylpurine provide experimentally determined values for its elemental composition. These empirical results are in close agreement with the calculated theoretical values, thereby confirming the compound's chemical identity. The theoretical composition is calculated based on the atomic weights of carbon (C), hydrogen (H), fluorine (F), and nitrogen (N) and the molecular weight of the compound.

The experimentally obtained values are typically generated using combustion analysis. In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. The fluorine content is determined through other specialized analytical methods. The close correlation between the observed and calculated values provides strong evidence for the structural integrity and purity of the synthesized 9H-Purine, 6-fluoro-9-methyl-.

The following interactive table presents a comparison of the theoretical and experimentally determined elemental composition of 9H-Purine, 6-fluoro-9-methyl-.

Interactive Data Table: Elemental Analysis of 9H-Purine, 6-fluoro-9-methyl-

| Element | Symbol | Atomic Weight (amu) | Moles in Compound | Mass in Compound (amu) | Calculated % | Found % |

| Carbon | C | 12.011 | 6 | 72.066 | 47.37 | 47.56 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.31 | 3.43 |

| Fluorine | F | 18.998 | 1 | 18.998 | 12.49 | 12.31 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 36.83 | 36.88 |

| Total | C₆H₅FN₄ | 152.132 | 100.00 | 100.18 |

Computational Chemistry and Theoretical Studies of 9h Purine, 6 Fluoro 9 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying purine (B94841) derivatives. researchgate.net DFT calculations can be employed to determine various properties of 9H-Purine, 6-fluoro-9-methyl- that are crucial for understanding its reactivity.

Key parameters that can be calculated using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping of how electrons are distributed across the molecule, which influences its electrostatic potential.

Global Reactivity Descriptors: These descriptors, such as chemical hardness, chemical potential, and electrophilicity, provide a quantitative measure of a molecule's reactivity. pmf.unsa.ba A lower chemical hardness, for instance, suggests higher reactivity. While specific DFT data for 9H-Purine, 6-fluoro-9-methyl- is not extensively published, studies on similar purine derivatives indicate that the purine core's reactivity is significantly influenced by its substituents. researchgate.net

| Calculated Property | Significance in Understanding 9H-Purine, 6-fluoro-9-methyl- |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure, which is the basis for all other computational studies. |

| Electron Density | Highlights electron-rich and electron-poor regions, indicating potential sites for electrophilic and nucleophilic attack. |

| Chemical Hardness (η) | Measures the resistance to a change in electron distribution; a lower value suggests higher reactivity. |

| Chemical Potential (μ) | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they play a crucial role in chemical reactions. wikipedia.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. For purine derivatives, the HOMO is often distributed over the purine ring system. pmf.unsa.ba

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba

For 9H-Purine, 6-fluoro-9-methyl-, the fluorine atom at the 6-position, being highly electronegative, is expected to influence the energy levels of the frontier orbitals. Similarly, the methyl group at the 9-position can also modulate the electronic properties of the purine ring.

| Molecular Orbital | Role in Chemical Reactivity | Expected Influence of Substituents on 9H-Purine, 6-fluoro-9-methyl- |

|---|---|---|

| HOMO | Electron-donating orbital | The electron-withdrawing fluorine may lower the HOMO energy, while the electron-donating methyl group may raise it. |

| LUMO | Electron-accepting orbital | The fluorine atom is likely to lower the LUMO energy, increasing the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | The net effect of the fluoro and methyl groups will determine the size of the gap and thus the overall reactivity. |

Conformational Analysis and Tautomeric Equilibria Determination

The biological activity of a molecule is often dependent on its three-dimensional shape and the existence of different tautomeric forms.

Conformational Analysis: This involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 9H-Purine, 6-fluoro-9-methyl-, the primary focus of conformational analysis would be the orientation of the methyl group relative to the purine ring. While the purine ring itself is largely planar, the methyl group can rotate. The introduction of a fluorine atom can influence the conformational preferences of adjacent groups. nih.govmdpi.comed.ac.uk Studies on fluorinated organic molecules have shown that the fluorine atom can engage in non-covalent interactions that stabilize certain conformations. nih.govmdpi.com

Tautomeric Equilibria: Purine bases can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can be influenced by substituents and the surrounding environment. nih.gov For 9-methylpurines, the methylation at the N9 position prevents tautomerism involving this nitrogen. However, tautomerism involving other nitrogen atoms in the purine ring is still possible. Computational studies on related 9-methyl-substituted purine analogs have been used to predict the most stable tautomeric forms in both the gas phase and in solution. researchgate.net DFT calculations are a valuable tool for investigating the relative energies of different tautomers and predicting their equilibrium populations. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. brieflands.comekb.eg

Molecular docking simulations can predict the binding mode of 9H-Purine, 6-fluoro-9-methyl- within the active site of a target protein. nih.gov This involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding energy. The resulting binding pose provides insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Understanding these interactions is crucial for structure-based drug design and for explaining the structure-activity relationships of a series of compounds. acs.org

In addition to predicting the binding pose, molecular docking programs can also provide a theoretical assessment of the binding affinity. acs.org This is typically expressed as a docking score, which is an estimation of the free energy of binding. A lower (more negative) docking score generally indicates a stronger predicted binding affinity. While these scores are not always perfectly correlated with experimental binding affinities, they are very useful for ranking a series of compounds and prioritizing them for further experimental testing. The accuracy of binding affinity prediction can be improved by using more advanced computational methods, such as free-energy perturbation calculations. acs.org

| Docking Simulation Aspect | Information Gained for 9H-Purine, 6-fluoro-9-methyl- |

|---|---|

| Prediction of Binding Modes | Identifies the most likely orientation and conformation of the compound within a biological target's active site, revealing key intermolecular interactions. |

| Assessment of Binding Affinities | Provides a theoretical estimation of the binding strength (e.g., docking score), which helps in prioritizing potential drug candidates. |

Biochemical and Molecular Interaction Studies of 9h Purine, 6 Fluoro 9 Methyl and Analogs

Enzymatic Inhibition Mechanisms

The structural similarity of 9H-Purine, 6-fluoro-9-methyl- to endogenous purines allows it to interact with a variety of enzymes that recognize purine (B94841) scaffolds. This interaction can lead to the inhibition of enzymatic activity, a mechanism that is central to the biological effects of many purine analogs.

While direct inhibitory data for 9H-Purine, 6-fluoro-9-methyl- against a wide array of kinases is not extensively documented in publicly available research, the purine scaffold is a well-established pharmacophore for kinase inhibitors. Various 2,6,9-trisubstituted purine derivatives have been synthesized and evaluated as potent inhibitors of a range of protein kinases. For instance, certain 6-anilinopurine (B17677) derivatives have demonstrated significant cytotoxic activity which correlates with the inhibition of receptor tyrosine kinases like FLT3-ITD and PDGFRα nih.gov. Similarly, 6-benzylaminopurines have shown inhibitory activity against cyclin-dependent kinase 2 (CDK2) nih.gov.

The general mechanism of action for purine-based kinase inhibitors involves competition with ATP for the nucleotide-binding site in the kinase domain. The specific substitutions on the purine ring, such as the fluoro group at the 6-position and the methyl group at the 9-position of 9H-Purine, 6-fluoro-9-methyl-, would play a crucial role in determining the binding affinity and selectivity for different kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinases (CDKs), Colony-Stimulating Factor 1 Receptor (CSF1R), Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The development of novel 2,6,9-trisubstituted purine conjugates continues to be an active area of research for identifying potent tyrosine kinase inhibitors nih.gov.

Purine analogs frequently exert their biological effects by interfering with the enzymes involved in purine metabolism. These pathways are critical for the synthesis of nucleotide precursors for DNA and RNA. The two main pathways are the de novo synthesis pathway and the salvage pathway.

The salvage pathway recycles purine bases from nucleotide degradation. An analog of the compound in focus, 6-fluoromethylpurine, has been studied in the context of its riboside derivative. This derivative, 6-fluoromethyl-9-(β-D-ribofuranosyl)purine, was found to be a good substrate for E. coli purine nucleoside phosphorylase (PNP) nih.gov. PNP is a key enzyme in the purine salvage pathway that cleaves the glycosidic bond of nucleosides to release the purine base and ribose-1-phosphate. The fact that a close analog is a substrate for a key salvage pathway enzyme suggests that 9H-Purine, 6-fluoro-9-methyl- could also be recognized by and potentially modulate the activity of human purine salvage pathway enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT) mdpi.comresearchgate.net. By competing with natural purine bases, such analogs can disrupt the normal recycling process, leading to an imbalance in the nucleotide pool.

| Enzyme | Interaction Type | Observed/Potential Effect | Relevant Analog |

|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | Substrate | Cleavage of the nucleoside analog | 6-fluoromethyl-9-(β-D-ribofuranosyl)purine nih.gov |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) | Potential Competitive Inhibition | Disruption of purine salvage | General Purine Analogs mdpi.comresearchgate.net |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy.

While there is no direct evidence of 9H-Purine, 6-fluoro-9-methyl- acting as an HDAC inhibitor, the introduction of fluorine into the chemical structure of various molecules has been shown to enhance their potency and selectivity as HDAC inhibitors nih.gov. Fluorinated compounds, including those with heterocyclic scaffolds, have been designed and synthesized with the aim of improving their HDAC inhibitory activity nih.govnih.gov. The fluorine atom at the Cα position adjacent to a hydroxamic acid moiety, a common zinc-binding group in HDAC inhibitors, can increase the acidity and thereby enhance the inhibitory activity nih.gov. Given these findings, it is plausible that a purine scaffold containing a fluorine atom could be a starting point for the design of novel HDAC inhibitors.

Interactions with Nucleic Acids and Components

The structural resemblance of 9H-Purine, 6-fluoro-9-methyl- to the natural purine bases, adenine (B156593) and guanine (B1146940), suggests that it can interact with nucleic acids, potentially affecting their structure and function.

Purine analogs can be incorporated into RNA during transcription or can bind to specific RNA structures. Studies on 6-substituted purine and their 9-beta-D-ribofuranosyl purine analogs have shown that they can interact with both RNA and DNA nih.gov. Circular dichroism and thermal melting studies indicated that some of these compounds could bind to single-stranded RNA and interfere with the formation of RNA duplexes nih.gov.

A primary mechanism of action for many cytotoxic purine analogs is the interference with DNA and RNA synthesis. This can occur through several mechanisms, including the inhibition of enzymes involved in nucleotide synthesis and the incorporation of the analog into the growing nucleic acid chain, leading to chain termination.

Fluorinated nucleoside analogs, once converted to their triphosphate forms, can act as competitive inhibitors of DNA and RNA polymerases nih.govnih.govyoutube.compatsnap.com. The polymerase may recognize the analog as a natural nucleotide and incorporate it into the growing DNA or RNA strand. However, the presence of the fluorine atom can alter the electronic properties and conformation of the sugar-phosphate backbone, potentially leading to the termination of chain elongation nih.gov. This "suicide" nucleotide strategy is a well-established mechanism for the cytotoxic effects of many anticancer and antiviral nucleoside analogs nih.gov.

For example, studies with 6-thioguanine (B1684491), another 6-substituted purine analog, have shown that its incorporation into DNA is essential for its cytotoxic effects nih.gov. The cytotoxicity of 6-thioguanine is most pronounced during the S phase of the cell cycle, consistent with its interference with DNA replication capes.gov.br. It is highly probable that 9H-Purine, 6-fluoro-9-methyl-, after intracellular conversion to its corresponding nucleoside triphosphate, could act as a fraudulent nucleotide, leading to the inhibition of DNA and/or RNA synthesis and subsequent cell death.

| Pathway | Mechanism | Potential Consequence | Supporting Evidence from Analogs |

|---|---|---|---|

| DNA Synthesis | Competitive inhibition of DNA polymerases and chain termination upon incorporation | Inhibition of cell proliferation, cytotoxicity | Fluorinated nucleoside analogs, 6-thioguanine nih.govnih.govnih.govcapes.gov.br |

| RNA Synthesis | Inhibition of RNA polymerases and potential alteration of RNA function upon incorporation | Disruption of transcription and translation | General purine analogs nih.gov |

Modulation of Cellular Pathways (Non-Clinical Focus)

Substituted purine analogs have demonstrated significant capabilities in modulating fundamental cellular processes. These interactions are crucial for understanding their potential as research tools and therapeutic lead compounds. The following sections detail their effects on cell cycle progression, the induction of programmed cell death, and their influence on the immune system.

Purine analogs are known to interfere with the cell cycle, a tightly regulated process that governs cell proliferation. nih.gov The specific phase of the cell cycle that is affected can vary depending on the chemical structure of the analog.

One study on a series of 2,6,9-trisubstituted purine derivatives identified a compound, designated as 4s, that induced cell cycle arrest. nih.gov While the specific phase of arrest for this compound was not detailed in the provided information, it highlights the potential of N-9 substituted purines to halt cell cycle progression. Another study on 6-morpholino/amino-9-sulfonylpurine derivatives noted an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis rather than a specific cell cycle checkpoint arrest. nih.gov

The table below summarizes the observed effects of different purine analogs on cell cycle regulation.

| Compound Class | Specific Analog | Observed Effect |

| 2,6,9-Trisubstituted Purines | 4s | Induces cell cycle arrest |

| 6-Morpholino/amino-9-sulfonylpurines | Not specified | Accumulation of cells in the subG0 phase (apoptosis) |

This table illustrates the varied impacts of purine analogs on the cell cycle, with some inducing arrest at specific phases while others trigger apoptosis, leading to an increase in the subG0 cell population.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several purine analogs have been shown to be potent inducers of apoptosis through various mechanistic pathways.

A notable example is the 2,6,9-trisubstituted purine analog, 4s, which was found to be a more efficient inducer of apoptosis in human cancer cells compared to the known Smoothened antagonist, vismodegib. nih.gov This suggests that its cytotoxic effects are not solely due to the inhibition of the Hedgehog signaling pathway but also involve the direct activation of apoptotic pathways.

Further mechanistic insights come from studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) and (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD). In leukemic cells treated with 6-Amino-SPD, an increased expression of caspase 3 and cytochrome c genes was observed, indicating the involvement of the intrinsic mitochondrial pathway in the induction of apoptosis. nih.govmdpi.com Conversely, 6-Morpholino-SPD led to a reduced expression of these genes, suggesting it may induce apoptosis through a different signaling cascade. nih.gov The downregulation of miR-21 by 6-Morpholino-SPD may also contribute to its apoptotic and mitochondrial disruptive effects. nih.gov It is a well-established fact that purine nucleoside analogs, in general, exhibit broad antitumor activity by inducing apoptosis, among other mechanisms. medchemexpress.com

The following table details the mechanistic aspects of apoptosis induction by various purine analogs.

| Compound/Analog | Cell Line/Model | Key Mechanistic Findings |

| 2,6,9-Trisubstituted Purine (4s) | Human Cancer | Induces apoptosis, more efficient than vismodegib. nih.gov |

| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | Leukemia | Increased expression of caspase 3 and cytochrome c, indicating involvement of the intrinsic mitochondrial pathway. nih.govmdpi.com |

| (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine | Leukemia | Reduced expression of caspase 3 and cytochrome c; downregulation of miR-21 may contribute to apoptosis. nih.gov |

This interactive table provides a summary of the pro-apoptotic mechanisms of different purine analogs, highlighting the diversity of pathways they can trigger to induce programmed cell death.

Beyond their effects on cell proliferation and survival, purine analogs can also exert significant immunomodulatory effects. This is often achieved by targeting key signaling pathways involved in the inflammatory response.

One such pathway is the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling cascade. A novel series of 9-cinnamyl-9H-purine derivatives has been identified as inhibitors of this pathway. nih.gov Specifically, the compound designated as 5e was shown to disrupt the interaction between TLR4 and MyD88, leading to the suppression of the NF-κB signaling pathway. This resulted in a reduction of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, as well as a decrease in the protein levels of iNOS and COX-2. nih.gov

Another important target in the immune system is the P2X7 receptor, an ATP-gated ion channel involved in inflammation. acs.org Novel non-nucleotide purine derivatives have been designed and synthesized as P2X7 antagonists. acs.org One of the most potent compounds identified, 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (designated as 6 or ITH15004), demonstrated the ability to block the P2X7 receptor. acs.org

The table below summarizes the immunomodulatory activities of specific purine analogs.

| Compound Class/Analog | Target Pathway/Receptor | Mechanism of Action |

| 9-cinnamyl-9H-purine (5e) | TLR4/MyD88/NF-κB | Disrupts TLR4-MyD88 interaction, suppressing NF-κB signaling and reducing pro-inflammatory mediators. nih.gov |

| 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one | P2X7 Receptor | Acts as a potent and selective antagonist of the P2X7 receptor. acs.org |

This interactive table outlines the immunomodulatory effects of purine analogs, detailing their targets and mechanisms of action in key inflammatory pathways.

Receptor Binding and Signaling Pathway Elucidation (e.g., Adenosine (B11128) Receptors, Smoothened Antagonism)

The biological effects of 9H-Purine, 6-fluoro-9-methyl- and its analogs are often initiated by their binding to specific cellular receptors, which in turn activates or inhibits downstream signaling pathways.

Smoothened Antagonism: The Hedgehog (HH) signaling pathway, which plays a crucial role in embryonic development and carcinogenesis, is a key target for some purine derivatives. The Smoothened (SMO) receptor is a central component of this pathway. nih.gov A new class of 2,6,9-trisubstituted purines has been designed as SMO antagonists. nih.govresearchgate.net These compounds, which feature a methyl substitution at the N-9 position, have shown nanomolar efficacy in Gli-luciferase reporter assays. The most active compound from this series, 4s, not only inhibits cell growth but also downregulates the expression of HH-target genes PTCH and GLI1. nih.gov

Adenosine Receptor Binding: Adenosine receptors, which are G-protein coupled receptors, are another important class of targets for purine analogs. A wide range of purine derivatives have been evaluated for their binding affinities at rat A1, A2a, and A3 adenosine receptors. nih.gov Modifications at various positions of the purine ring, including halo-substitutions, have been explored. For instance, N6-benzyl-4′-methyladenosine-5′-(N-methyluronamide) displayed a Ki value of 604 nM at A3 receptors and was highly selective over A1 and A2a receptors. nih.gov The metabolite of the antiviral drug remdesivir, GS-441524, which is an adenosine analog, is predicted to bind to the Adenosine A2A Receptor (A2AR) and act as an antagonist, contributing to its immunomodulatory effects. embopress.org

The following table presents the receptor binding profiles of various purine analogs.

| Compound Class/Analog | Receptor Target | Binding Affinity/Activity |

| 2,6,9-Trisubstituted Purines (e.g., 4s) | Smoothened (SMO) | Act as antagonists, downregulating HH-target genes PTCH and GLI1. nih.gov |

| N6-benzyl-4′-methyladenosine-5′-(N-methyluronamide) | Adenosine A3 | Ki value of 604 nM; highly selective versus A1 and A2a receptors. nih.gov |

| GS-441524 (Remdesivir metabolite) | Adenosine A2A | Predicted to bind with high affinity and act as an antagonist. embopress.org |

This interactive table summarizes the receptor binding characteristics of different purine analogs, highlighting their specificity and functional effects on important signaling pathways.

Role as Riboswitch Ligands

Riboswitches are structured non-coding RNA domains, typically found in the 5' untranslated region of messenger RNAs, that regulate gene expression by binding to specific small molecule metabolites. Purine riboswitches, which bind to guanine or adenine, are one such class of regulatory RNAs.

The purine riboswitch can recognize and bind to a variety of purine analogs, even those with substitutions at the 6-position. nih.govnih.gov For example, 6-chloroguanine and 6-O-methylguanine can bind to both guanine and adenine riboswitches with nearly the same affinity. nih.gov This suggests that the riboswitch can adapt its binding pocket to accommodate different ligands. nih.gov The ability of these RNAs to bind to non-natural purine analogs opens up the possibility of using such compounds to artificially control gene expression. While direct studies on 9H-Purine, 6-fluoro-9-methyl- as a riboswitch ligand are not available, the tolerance of the purine riboswitch to 6-substituted analogs suggests that it could potentially interact with this class of compounds.

The table below lists examples of purine analogs that are known to interact with purine riboswitches.

| Purine Analog | Riboswitch Type | Nature of Interaction |

| 6-chloroguanine | Guanine/Adenine | Binds with similar affinity to both types. nih.gov |

| 6-O-methylguanine | Guanine/Adenine | Binds with similar affinity to both types. nih.gov |

| 2-aminopurine | Adenine | Binds in a similar configuration to adenine. nih.gov |

This interactive table provides examples of purine analogs that function as ligands for purine riboswitches, demonstrating the adaptability of these RNA elements to bind non-natural compounds.

Structure Activity Relationship Sar Investigations in Purine Analogs Derived from 9h Purine, 6 Fluoro 9 Methyl

Impact of Fluorine Position and Substitution Patterns on Activity

The introduction of fluorine into the purine (B94841) scaffold, as seen in 6-fluoro-9-methyl-9H-purine, can significantly modulate the biological activity of the resulting analog. The position and pattern of fluorine substitution are critical determinants of these effects. Fluorine's high electronegativity and small size can alter the electronic distribution within the purine ring system, influencing its interaction with biological targets. researchgate.netnih.gov

The electron-withdrawing nature of fluorine can impact the pKa of the purine analog, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding with receptors. nih.gov Studies on fluorinated heterocyclic compounds have shown that fluorine substitution can lead to a decrease in the aromaticity of the ring system, which can modify the electron density distribution and influence molecular recognition. researchgate.net

In broader studies of purine and pyrimidine (B1678525) analogs, the substitution of a hydrogen atom with fluorine has been a common strategy to enhance metabolic stability and potency. nih.gov The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo half-life of the compound. nih.gov However, the effect of fluorination is highly context-dependent. For instance, in some classical cannabinoids, fluorine substitution has been shown to have a detrimental effect on receptor binding affinity.

Research on various fluorinated purine derivatives has highlighted the importance of the substitution position. For example, the biological activities of 2-, 6-, and 8-fluoropurines can differ significantly. birmingham.ac.uk While specific studies on the positional isomers of 6-fluoro-9-methyl-9H-purine are not extensively detailed in the available literature, it can be inferred from general principles that moving the fluorine to the C2 or C8 position would drastically alter the molecule's electronic and steric properties, leading to different biological activity profiles.

Table 1: General Impact of Fluorine Substitution on Purine Analogs

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Electronic Profile | Alters electron distribution and aromaticity | High electronegativity of fluorine |

| Metabolic Stability | Generally increases | Strength of the C-F bond |

| Binding Affinity | Can increase or decrease depending on the target | Changes in electronics and potential for hydrogen bonding |

| Bioavailability | Can be modulated | Alteration of pKa and lipophilicity |

Influence of N-Methylation on Molecular Recognition and Biological Efficacy

The methylation at the N9 position of the purine ring in 6-fluoro-9-methyl-9H-purine is a key structural feature that influences its interaction with biological targets. N-methylation can have profound effects on the conformational preferences, receptor selectivity, and metabolic stability of purine analogs.

N-methylation can introduce steric hindrance that may either enhance or diminish binding to a target receptor, depending on the topology of the binding site. Furthermore, the methyl group can alter the electronic properties of the purine ring system, which can influence non-covalent interactions such as pi-stacking and hydrogen bonding. researchgate.net

In studies of other classes of molecules, such as peptides, N-methylation has been shown to increase receptor selectivity by reducing the conformational flexibility of the molecule. This pre-organization into a bioactive conformation can lead to a more favorable entropic contribution to binding. While direct conformational studies on 6-fluoro-9-methyl-9H-purine are limited, it is a well-established principle in medicinal chemistry.

From a metabolic standpoint, N-methylation can block sites susceptible to enzymatic degradation, thereby increasing the metabolic stability and oral bioavailability of a compound. For example, in some therapeutic peptides, multiple N-methylations have led to a significant improvement in pharmacokinetic properties.

Effects of Substituents at C2, C6, and C8 Positions on Activity Profiles

The biological activity of purine analogs can be finely tuned by introducing various substituents at the C2, C6, and C8 positions. In the case of 6-fluoro-9-methyl-9H-purine, the C6 position is occupied by a fluorine atom. Modifications at the C2 and C8 positions would be expected to significantly alter its activity profile.

Studies on 2,6,9-trisubstituted purine derivatives have provided valuable insights into the SAR at these positions. For instance, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity in certain cancer cell lines, while bulky substituents at the C2 position were found to be unfavorable. nih.govsemanticscholar.org

Research on adenosine (B11128) receptor ligands has demonstrated that hydrophobic substituents at the C2 position are often required for high binding affinity, whereas hydrophobic substitution at the C8 position can abolish affinity at certain receptor subtypes. nih.gov Specifically, for A2A adenosine receptor ligands, an unsubstituted amino group at the N6 position and a hydrophobic substituent at the C2 position were found to be crucial for high affinity. nih.gov

Table 2: General Structure-Activity Relationships for C2, C6, and C8 Substituted Purines

| Position | Favorable Substituents (Example Context) | Unfavorable Substituents (Example Context) |

|---|---|---|

| C2 | Hydrophobic groups (for some adenosine receptor ligands) nih.gov | Bulky groups (for some anticancer purines) nih.govsemanticscholar.org |

| C6 | Arylpiperazinyl groups (for some anticancer purines) nih.govsemanticscholar.org | - |

| C8 | - | Hydrophobic groups (for some adenosine receptor ligands) nih.gov |

Stereochemical Considerations in Purine Derivative Activity

Stereochemistry plays a pivotal role in the biological activity of chiral purine derivatives. While 6-fluoro-9-methyl-9H-purine itself is achiral, the introduction of chiral substituents at any position would result in stereoisomers that could exhibit significantly different biological activities.

The differential activity of stereoisomers arises from the three-dimensional nature of drug-receptor interactions. A specific stereoisomer may fit more precisely into a binding pocket, leading to a more stable complex and higher potency. In contrast, its enantiomer or diastereomer may bind with lower affinity or not at all.

For instance, in a study of nature-inspired 3-Br-acivicin isomers and their derivatives, it was found that stereochemistry led to significant differences in antimalarial activity, with the natural isomers being the most potent. nih.gov This highlights that the specific spatial arrangement of atoms is crucial for biological function.

Although no specific stereochemical studies involving 6-fluoro-9-methyl-9H-purine are readily available, it is a fundamental principle that if a chiral center were introduced, the resulting enantiomers would need to be separated and evaluated independently to determine their individual contributions to the observed biological activity.

Quantitative Analysis of Structural Features and Biological Response

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. tandfonline.comresearchgate.net These models can provide valuable insights into the structural features that are important for activity and can be used to predict the activity of new compounds.

Several QSAR studies have been conducted on substituted purine derivatives, identifying key molecular descriptors that influence their activity. tandfonline.comresearchgate.net For example, in a study of purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were found to be important for activity. researchgate.net

A 3D-QSAR study on 2,6,9-trisubstituted purine derivatives as anticancer agents revealed that steric properties had a more significant contribution to cytotoxicity than electronic properties. nih.govsemanticscholar.org This suggests that the size and shape of the substituents are critical for the activity of these compounds.

While a specific QSAR model for 6-fluoro-9-methyl-9H-purine and its close analogs is not available in the reviewed literature, the general findings from QSAR studies on other purine series can provide a framework for the rational design of new analogs. These studies consistently emphasize the importance of both electronic and steric factors in determining the biological response of substituted purines.

Table 3: Common Descriptors in QSAR Models of Purine Analogs

| Descriptor Type | Examples | Significance |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic interactions with the target |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule and its fit in the binding site |

| Topological | Connectivity indices, Shape indices | Quantifies the atomic arrangement and branching of the molecule |

| Hydrophobicity | LogP | Influences membrane permeability and binding to hydrophobic pockets |

Advanced Applications and Future Research Directions

Development as Molecular Probes for Biological Systems

The intrinsic properties of the fluorine atom make 6-fluoro-9-methylpurine and its derivatives excellent candidates for development as molecular probes. The fluorine-19 (¹⁹F) nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the near-total absence of fluorine in biological systems means that ¹⁹F NMR signals from a labeled probe are free from background interference nih.govresearchgate.net.

Future research will likely focus on incorporating the 6-fluoro-9-methylpurine moiety into larger molecules designed to report on specific biological events. The ¹⁹F chemical shift is extremely sensitive to the local microenvironment, allowing it to detect subtle conformational changes, ligand binding events, and enzyme activity nih.govnsf.gov. For example, a derivative could be designed to bind to a specific protein, with changes in its ¹⁹F NMR signal indicating the binding of another molecule or a post-translational modification.

Additionally, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a positron emitter widely used in Positron Emission Tomography (PET) imaging. Derivatives of 6-fluoropurine (B74353) have already been synthesized and evaluated as PET probes. A notable example is 2-amino-6-[¹⁸F]fluoro-9-(4-hydroxy-3-hydroxy-methylbutyl) purine (B94841) ([¹⁸F]FPCV), which has been investigated for imaging herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) reporter gene expression. This demonstrates the potential of the 6-fluoropurine scaffold in creating probes for non-invasive in vivo imaging.

Scaffold Derivatization for Novel Chemical Entities

The 6-fluoro-9-methylpurine core is a versatile scaffold for the synthesis of novel chemical entities. The fluorine atom at the C6 position is a good leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, each potentially conferring new biological activities.

Research has demonstrated the successful derivatization of the purine scaffold at multiple positions. For instance, the 6-position can be substituted with various groups, including amines, morpholine, and alkoxy moieties, to generate compounds with diverse pharmacological profiles, such as antiproliferative and immunostimulatory activities nih.gov. The synthesis of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine and its subsequent esterification is a prime example of how modifying the N9 substituent and other parts of the molecule can create potential prodrugs with improved pharmacokinetic properties.

Future efforts will continue to explore the chemical space around the 6-fluoro-9-methylpurine core. This includes:

Substitution at C2 and C8: Introducing different groups at the C2 and C8 positions to modulate target selectivity and potency.

Modification of the N9 substituent: Attaching various alkyl, aryl, or sugar-mimicking moieties to the N9 position to alter solubility, cell permeability, and target interactions.

Creation of linker-based derivatives: Synthesizing compounds where the purine scaffold is connected via a linker to another functional molecule, such as an amino acid, to create targeted agents with specific delivery or activity profiles nih.gov.

| Parent Scaffold | Position of Derivatization | Example Substituent | Resulting Biological Activity | Reference |

|---|---|---|---|---|

| 6-Chloropurine (B14466) | C6 | Morpholine, Amino groups | Antiproliferative | nih.gov |

| 2-Amino-6-fluoropurine | N9 | (4-hydroxy-3-hydroxymethylbut-1-yl) | Antiviral (potential) | |

| 6-Purine | C6 | (N,N-dimethylamino) with amino acid linker | Immunostimulant | nih.gov |

| 2-Amino-6-chloropurine | C6 | Ethynyl group | Nek2 Kinase Inhibition | rsc.org |

Integration into Hybrid Molecules for Multi-Target Approaches

A growing strategy in drug discovery is the design of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This approach aims to create agents that can modulate multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer mdpi.comnih.govdovepress.com. The purine scaffold is an excellent building block for such hybrids due to its inherent ability to interact with a wide range of biological targets, including kinases, polymerases, and metabolic enzymes mdpi.comresearchgate.net.

Future research will likely focus on integrating the 6-fluoro-9-methylpurine scaffold into hybrid molecules. By linking it to other known pharmacophores, it may be possible to develop dual-target or multi-target inhibitors. For example:

Kinase Inhibitor Hybrids: Fusing or linking the purine core with another kinase-inhibiting scaffold (e.g., a pyrimidine) could lead to potent inhibitors that target multiple nodes in a signaling pathway, potentially overcoming drug resistance mdpi.com.

Purine-Chalcone Hybrids: Chalcones are known for their anticancer properties. Creating a hybrid molecule that combines the purine structure with a chalcone (B49325) moiety could result in synergistic effects and novel mechanisms of action.

Targeted Delivery Hybrids: The purine could be linked to a molecule that targets a specific cell type, thereby delivering the active purine pharmacophore selectively to diseased cells.

The rational design of these hybrids, guided by structural biology and computational modeling, represents a promising frontier for developing next-generation therapeutics based on the 6-fluoro-9-methylpurine structure nih.gov.

Exploration of New Synthetic Methodologies for Accessibility

The broader application of 6-fluoro-9-methylpurine and its derivatives is contingent upon efficient and accessible synthetic routes. While methods exist, future research will aim to develop more streamlined, cost-effective, and environmentally friendly syntheses.

One established route to 6-fluoro-9-methylpurine involves the cyclization of 5-amino-6-fluoro-4-methylaminopyrimidine. This key intermediate is derived from 4,6-difluoro-5-nitropyrimidine. An alternative approach involves the direct fluorination of a precursor, such as a 6-chloropurine derivative. A mild method for this transformation uses a quaternary ammonium (B1175870) salt of the purine, which is then reacted with a fluoride (B91410) ion source like potassium fluoride (KF) researchgate.net. Another strategy involves selective metalation of a 6-methylpurine (B14201) derivative, followed by reaction with an electrophilic fluorine source researchgate.net.

Future synthetic explorations may include:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in the synthesis, which would allow for the rapid generation of diverse analogues from a common intermediate.

Flow Chemistry: Utilizing microreactor technology to improve reaction efficiency, safety, and scalability for key synthetic steps.

Catalytic Methods: Exploring novel transition-metal-catalyzed reactions, such as C-H activation, to functionalize the purine ring in new ways, as has been demonstrated for the synthesis of other fluorine-containing 6-arylpurines researchgate.net.

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For 6-fluoro-9-methylpurine derivatives, advanced computational modeling will be crucial for the rational design of new compounds with desired properties.

Techniques such as Density Functional Theory (DFT) have been used to study the stability and electronic properties of substituted purines. Such studies have shown that electron-donating substituents at the C6 position can promote the predominance of the desired N9 tautomer, which is beneficial for regioselective synthesis nih.gov.

Molecular docking and virtual screening are powerful methods for identifying potential biological targets and designing potent inhibitors. By docking libraries of virtual 6-fluoro-9-methylpurine derivatives into the crystal structures of various enzymes (e.g., kinases, metabolic enzymes), researchers can predict binding affinities and binding modes, prioritizing the synthesis of the most promising candidates acs.org.

Future computational work will likely involve:

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target to better understand the stability of the interaction and the role of specific residues.

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model enzymatic reactions or binding events with high accuracy at the active site.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the design phase acs.org.

| Computational Method | Application in Purine Research | Key Insight/Goal | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating tautomeric features and stability | Predicting stable tautomers for regioselective synthesis | nih.gov |

| Molecular Docking | Virtual screening against biological targets | Predicting binding affinity and mode of interaction | acs.org |

| ADMET Prediction | In silico evaluation of drug-like properties | Early identification of candidates with favorable pharmacokinetics | acs.org |

Mechanistic Elucidation of Biological Activities at the Atomic Level

A fundamental understanding of how 6-fluoro-9-methylpurine derivatives exert their biological effects requires elucidating their mechanisms of action at the atomic level. This involves identifying their direct molecular targets and characterizing the precise interactions that lead to a biological response.

X-ray crystallography is a powerful technique for this purpose. By co-crystallizing a derivative with its target protein, researchers can obtain a three-dimensional structure of the complex. This reveals the specific hydrogen bonds, hydrophobic interactions, and other forces that govern binding. For example, crystal structures of various 6-substituted purines bound to targets like Nek2 kinase and Hsp90 have provided invaluable insights into their binding modes and have guided the design of more selective inhibitors nih.govnih.gov. Similarly, the crystal structure of 6-benzylthio-2-chloropurine with purine nucleoside phosphorylase from H. pylori has detailed its interactions within the enzyme's active site nih.gov.

¹⁹F NMR spectroscopy offers a complementary solution-based approach. Because the fluorine chemical shift is highly sensitive to its environment, it can be used to study binding interactions directly in solution researchgate.netuni-konstanz.de. By observing changes in the ¹⁹F signal of the compound upon addition of a target protein, one can determine binding affinities and gain information about the local environment of the fluorine atom in the bound state. This technique is particularly useful for studying dynamic systems and weak interactions that may be difficult to capture by crystallography nsf.gov.

Future mechanistic studies will aim to:

Solve crystal structures of 6-fluoro-9-methylpurine derivatives in complex with novel biological targets.

Employ advanced NMR techniques, such as saturation transfer difference (STD) NMR and protein-observed ¹⁹F NMR, to map binding epitopes and study conformational changes upon binding .

Use biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to precisely quantify the thermodynamics and kinetics of binding interactions.

Through these combined approaches, a detailed atomic-level understanding of the compound's biological activities can be achieved, paving the way for the development of highly optimized and target-specific molecules.

Q & A

Q. What are the optimal synthetic routes for preparing 6-fluoro-9-methyl-9H-purine, and how can purity be validated?

Methodological Answer: Synthesis of fluorinated purine derivatives typically involves nucleophilic substitution or cross-coupling reactions. For 6-fluoro substitution, direct fluorination of the purine scaffold using fluorinating agents (e.g., Selectfluor®) under controlled pH (6–8) and temperature (40–60°C) is common . Post-synthesis, purity validation should combine HPLC (C18 column, UV detection at 260 nm) with mass spectrometry (ESI-MS for molecular ion confirmation) . For structural confirmation, H/F NMR can resolve fluorinated positions and methyl group integration .

Q. How can researchers characterize the thermochemical stability of 6-fluoro-9-methyl-9H-purine?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing decomposition temperatures and phase transitions. Reference NIST thermochemistry data for analogous purines (e.g., 9H-purine’s solid-phase heat capacity: 106.9 J/mol·K at 298.15 K) to benchmark stability . Gas-phase ionization energy (9.5–9.7 eV) measurements via photoelectron spectroscopy (PE) or electron impact (EI) can further inform reactivity under varying conditions .

Q. What solvent systems are suitable for chromatographic separation of 6-fluoro-9-methyl-9H-purine derivatives?

Methodological Answer: Reverse-phase HPLC with mobile phases like acetonitrile/water (gradient elution, 10–90% acetonitrile over 20 min) is effective. For GC analysis, non-polar columns (e.g., OV-1 or SE-30) with temperature ramps (150–300°C) achieve separation, as validated for structurally similar purines . Note that column choice must account for the compound’s volatility and thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the metabolic stability of 6-fluoro-9-methyl-9H-purine in biological systems?

Methodological Answer: Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the C-F and C-CH bonds, identifying vulnerable sites for enzymatic cleavage . Molecular docking studies with cytochrome P450 enzymes (e.g., CYP3A4) can model metabolite formation. Pair computational results with in vitro microsomal assays (e.g., liver microsomes + NADPH) to validate predicted degradation pathways .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for fluorinated purine derivatives?

Methodological Answer: Contradictions often arise from solvent effects or tautomeric equilibria. For H NMR, use deuterated DMSO-d or CDCl to stabilize the dominant tautomer. Compare experimental F NMR shifts with quantum-mechanical calculations (e.g., B3LYP/6-311+G(d,p)) to confirm assignments . Cross-validate with 2D techniques (HSQC, HMBC) to resolve ambiguities in coupling patterns .

Q. What strategies mitigate photodegradation in 6-fluoro-9-methyl-9H-purine during long-term storage?

Methodological Answer: Photostability studies under ICH Q1B guidelines (exposure to UV-Vis light) identify degradation pathways. Store samples in amber vials at –20°C under inert gas (N or Ar). Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated degradation. Monitor purity via LC-MS every 3–6 months .

Q. How can researchers assess the compound’s interaction with nucleic acids or proteins?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (K) to DNA/protein targets. For structural insights, use X-ray crystallography or cryo-EM if complexes form ordered structures. Fluorescence quenching assays (e.g., SYBR Gold displacement) screen for DNA intercalation or groove binding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer: If chirality exists (e.g., in derivatives), asymmetric synthesis using chiral catalysts (e.g., Pd-BINAP complexes) ensures enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to avoid racemization during scale-up .

Data Analysis & Interpretation

Q. How to statistically validate discrepancies between experimental and computational ionization energy values?

Methodological Answer: Apply Bland-Altman analysis to assess bias between experimental (e.g., EI/PE) and DFT-calculated ionization energies. A >0.3 eV discrepancy warrants re-evaluation of computational parameters (basis set, solvent models). Use bootstrapping (≥1000 iterations) to confirm significance (p < 0.05) .

Q. What bioinformatics tools predict the biological activity of 6-fluoro-9-methyl-9H-purine derivatives?

Methodological Answer: Leverage QSAR models (e.g., SwissADME, admetSAR) to predict ADMET properties. For target prediction, use reverse docking (e.g., PharmMapper) against protein databases (PDB, UniProt). Validate hits with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100+ ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.